molecular formula C10H7BrN2O4 B1413855 Ethyl 2-bromo-4-cyano-5-nitrobenzoate CAS No. 1805597-56-1

Ethyl 2-bromo-4-cyano-5-nitrobenzoate

Cat. No. B1413855
CAS RN: 1805597-56-1
M. Wt: 299.08 g/mol
InChI Key: QMYKULIZMMOGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-cyano-5-nitrobenzoate, also known as EBCN, is an organic compound used in a variety of scientific research applications. It is a colorless and odorless solid at room temperature and is soluble in organic solvents. EBCN has been used in organic synthesis, biochemistry, and other scientific research applications due to its unique properties.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and other fields. In organic synthesis, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been used as a reagent for the synthesis of various compounds, including organic acids, amides, and esters. In biochemistry, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been used as a reagent for the synthesis of various proteins, including enzymes and antibodies. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been used as a reagent for the synthesis of various pharmaceuticals, including anti-cancer drugs and antibiotics.

Mechanism Of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-nitrobenzoate is not well understood. However, it is believed that the compound acts as an inhibitor of various enzymes and proteins, which can lead to various biochemical and physiological effects. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been shown to act as an antioxidant, which can help protect cells from damage caused by free radicals and other environmental toxins.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 2-bromo-4-cyano-5-nitrobenzoate can inhibit the activity of enzymes involved in the synthesis of proteins, including ribonucleic acid polymerase and DNA polymerase. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Furthermore, Ethyl 2-bromo-4-cyano-5-nitrobenzoate has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages And Limitations For Lab Experiments

Ethyl 2-bromo-4-cyano-5-nitrobenzoate has several advantages for lab experiments. The compound is relatively stable, allowing for long-term storage. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate is soluble in a variety of organic solvents, making it easy to work with in the lab. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate is relatively inexpensive, making it a cost-effective reagent for scientific research. However, there are some limitations to using Ethyl 2-bromo-4-cyano-5-nitrobenzoate in lab experiments. The compound is toxic and should be handled with care. Additionally, Ethyl 2-bromo-4-cyano-5-nitrobenzoate should not be used in experiments involving human subjects due to its potential toxicity.

Future Directions

The potential future directions for Ethyl 2-bromo-4-cyano-5-nitrobenzoate include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of Ethyl 2-bromo-4-cyano-5-nitrobenzoate could lead to the development of new drugs and treatments. Additionally, further research into the synthesis of Ethyl 2-bromo-4-cyano-5-nitrobenzoate could lead to the development of new and more efficient synthesis methods. Finally, further research into the structure-activity relationships of Ethyl 2-bromo-4-cyano-5-nitrobenzoate could lead to the development of new analogs with improved properties.

properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-9(13(15)16)6(5-12)3-8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYKULIZMMOGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-cyano-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-cyano-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-cyano-5-nitrobenzoate
Reactant of Route 3
Ethyl 2-bromo-4-cyano-5-nitrobenzoate
Reactant of Route 4
Ethyl 2-bromo-4-cyano-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-4-cyano-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-4-cyano-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.